molecular formula C16H12O4 B1270304 5-[(2-Naphthyloxy)methyl]-2-furoic acid CAS No. 296274-02-7

5-[(2-Naphthyloxy)methyl]-2-furoic acid

Cat. No. B1270304
M. Wt: 268.26 g/mol
InChI Key: TZZKTURKDLWLQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, including those similar to 5-[(2-Naphthyloxy)methyl]-2-furoic acid, involves various chemical reactions. For instance, the synthesis of 4,5-dihydro-3H-naphtho[1,8-bc]furans, which shares structural similarities, can be achieved from 8-oxo-5,6,7,8-tetrahydro-1-naphthyloxyacetic acids or their ethyl esters. The reaction conditions and the substituents significantly influence the yield and the type of products formed (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).

Scientific Research Applications

  • Synthesis of Regioisomeric Naphtho-Furans

    • Field : Organic Chemistry .
    • Application : This research involves the synthesis of regioisomeric naphtho-furans via acid-catalyzed cyclization of the corresponding 2-naphthyloxyalkanals .
    • Method : The 2-naphthyloxyalkanals were obtained by palladium-catalyzed reduction of 2-naphthyloxyalkanoyl chlorides .
    • Results : The research led to the development of a new route to the regioisomeric 2-alkylnaphtho [2,1-b]- and 2-alkylnaphtho [1,2-b]furans .
  • Synthesis of Poly[2-Hydroxy,3-(1-Naphthyloxy)Propyl Methacrylate]

    • Field : Polymer Chemistry .
    • Application : This research involves the synthesis of a new polymer, poly[2-hydroxy,3-(1-naphthyloxy)propyl methacrylate], from a monomer synthesized from 2-[(2-naphthyloxy)methyl]oxirane and methacrylic acid .
    • Method : The polymerization of the monomer was carried out by free radical polymerization method in the presence of AIBN at 60 °C .
    • Results : The structure of the monomer and polymer was characterized by 1H-NMR, 13C-NMR and FT-IR spectroscopy techniques .
  • Proteomics Research

    • Field : Biochemistry .
    • Application : “5-[(2-Naphthyloxy)methyl]-2-furoic acid” is a biochemical used in proteomics research .
    • Method : The specific methods of application or experimental procedures would depend on the specific research context .
    • Results : The outcomes obtained would also depend on the specific research context .
  • Synthesis of 5-Methyl-2-Furancarboxylic Acid

    • Field : Green Chemistry .
    • Application : This research involves the synthesis of 5-methyl-2-furancarboxylic acid from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid .
    • Method : The synthesis was achieved via the direct cleavage of the C–OH bond in 5-hydroxymethyl-2-furancarboxylic acid at ambient temperature .
    • Results : The research led to the development of a novel route to the sustainable synthesis of 5-methyl-2-furancarboxylic acid .

properties

IUPAC Name

5-(naphthalen-2-yloxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-16(18)15-8-7-14(20-15)10-19-13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZKTURKDLWLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218598
Record name 5-[(2-Naphthalenyloxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Naphthyloxy)methyl]-2-furoic acid

CAS RN

296274-02-7
Record name 5-[(2-Naphthalenyloxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296274-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Naphthalenyloxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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